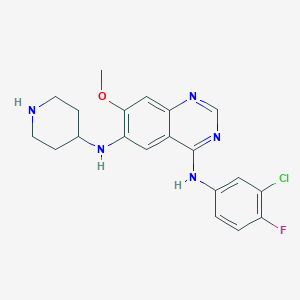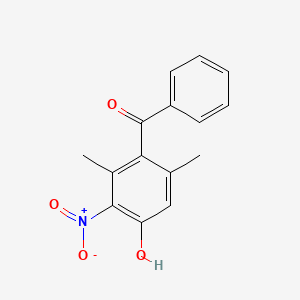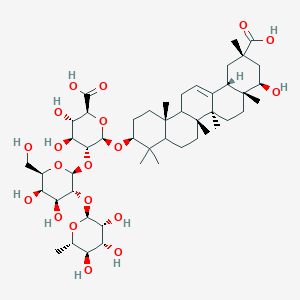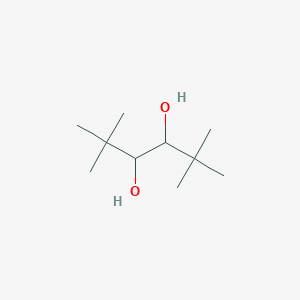
3,4-Hexanediol, 2,2,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Hexanediol, 2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its unique structural features, including the presence of four methyl groups attached to the hexane chain, which significantly influence its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,2,5,5-tetramethyl-3,4-hexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters can be optimized to enhance the efficiency and selectivity of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Hexanediol, 2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,2,5,5-tetramethyl-3,4-hexanedione or corresponding carboxylic acids.
Reduction: Formation of 2,2,5,5-tetramethylhexane.
Substitution: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane or 3,4-dibromo-2,2,5,5-tetramethylhexane.
Aplicaciones Científicas De Investigación
3,4-Hexanediol, 2,2,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Hexanediol, 2,2,5,5-tetramethyl- depends on its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The presence of methyl groups can also affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylhexane-3,4-diol: Similar structure but with different stereochemistry.
2,3,4,5-Tetramethylhexane: Lacks hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,4-Hexanediol, 2,2,5,5-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .
Propiedades
Número CAS |
19424-41-0 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylhexane-3,4-diol |
InChI |
InChI=1S/C10H22O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8,11-12H,1-6H3 |
Clave InChI |
AVZDCZIXVMGOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


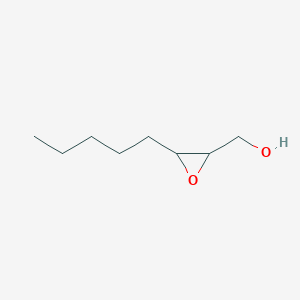
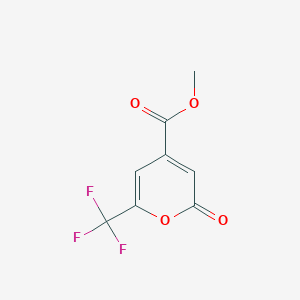
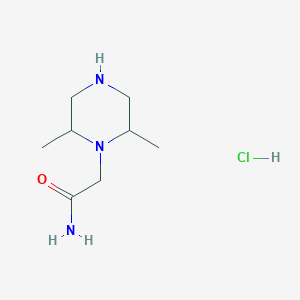
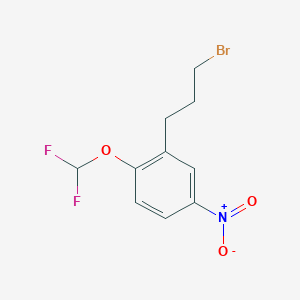
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
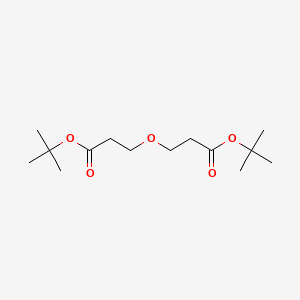
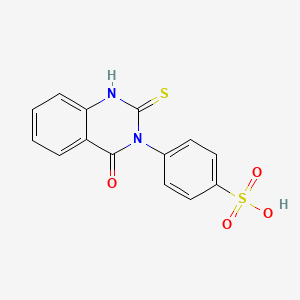

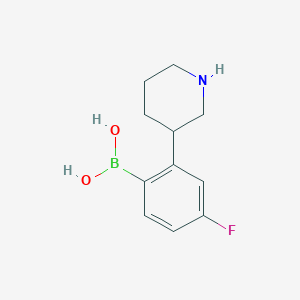
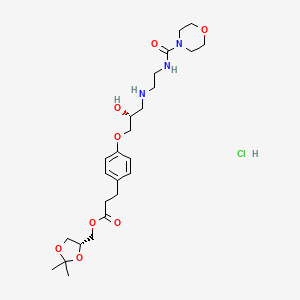
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
